molecular formula C3H7ClN4 B2500856 3-Methyltriazol-4-amine;hydrochloride CAS No. 860176-00-7

3-Methyltriazol-4-amine;hydrochloride

Cat. No. B2500856
CAS RN: 860176-00-7
M. Wt: 134.57
InChI Key: LUMJHBSNEYGPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-Methyltriazol-4-amine;hydrochloride" is not directly mentioned in the provided papers, but it is related to the broader class of triazole derivatives, which are heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. Triazole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. For instance, the reaction of 2-(2-oxopropylthio)benzoxazoles with primary amines can afford 3-substituted 2-(2-hydroxyphenylimino)-4-methylthiazoles, which are structurally related to triazoles . Another method involves the reaction of arylhydrazononitriles with hydroxylamine hydrochloride to yield amidoximes, which can cyclize into triazol-5-amines . Additionally, the reaction of N-acyl derivatives of 2-amino-3,3-dichloroacrylonitrile with amines can lead to the formation of oxazole derivatives, which, while not triazoles, demonstrate the reactivity of similar heterocyclic amines .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized by various spectroscopic methods. For example, a benzyl-5-methyl-1H-1,2,3-triazol-4-yl derivative was structurally characterized by 1H NMR, 13C NMR, and single crystal X-ray diffraction, revealing a triclinic system with specific cell constants and hydrogen bonding motifs . This indicates that triazole derivatives can form complex molecular geometries with potential for intermolecular interactions.

Chemical Reactions Analysis

Triazole derivatives can undergo selective cyclization reactions. Methyl 3'-heteroarylamino-2'-(2,5-dichlorothiophene-3-carbonyl)acrylates can react with amines to form pyrazolo- and triazolo[1,5-α]pyrimidines, demonstrating the versatility of triazole chemistry . Furthermore, the interaction between cyano-triazines and methylsulfanyl-triazol-amines can lead to the formation of pyridine derivatives, showcasing the reactivity of the triazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. For instance, the crystal structure of a triazolylpyridine-2-amine derivative was determined by X-ray crystallography, revealing intermolecular contacts that could affect its physical properties . The reactivity of triazole derivatives with amines can lead to the formation of various heterocyclic systems, as seen in the synthesis of 2-oxazolidinones .

Scientific Research Applications

3-Methyltriazol-4-amine hydrochloride and its derivatives, particularly amino-1,2,4-triazoles, have been significantly utilized as raw materials in the fine organic synthesis industry. These compounds are crucial in producing various agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Furthermore, they find applications in creating analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, which have practical applications in applied sciences, biotechnology, energy, and chemistry. In the agricultural sector, these compounds are pivotal in formulating plant protection products like insecticides, fungicides, and plant growth regulators. In the medical field, amino-1,2,4-triazoles are fundamental in manufacturing drugs like furazonal, which showcases antimicrobial properties effective against bacteria such as Staphylococcus aureus, dysentery bacteria, and salmonellosis. Cardiotril and thiotriazoline, derived from these compounds, are significant in cardiology, offering anti-ischemic and membrane-stabilizing effects (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Safety and Hazards

The safety and hazards associated with a specific compound would depend on its specific properties. For example, some triazoles are considered hazardous by the OSHA Hazard Communication Standard .

Future Directions

The future directions in the study of triazoles and related compounds could involve the development of new synthesis methods, the exploration of new biological activities, and the design of new drug candidates .

Biochemical Analysis

Biochemical Properties

3-Methyltriazol-4-amine;hydrochloride, like other triazoles, is capable of interacting with various biomolecules. It is readily capable of binding in the biological system with a variety of enzymes and receptors

Molecular Mechanism

Triazoles are known to interact with DNA, causing a loss of the helical DNA structure and strand breakage, leading to bacterial death . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

properties

IUPAC Name

3-methyltriazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4.ClH/c1-7-3(4)2-5-6-7;/h2H,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCJCSVUIDGQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

860176-00-7
Record name 1-methyl-1H-1,2,3-triazol-5-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.